
2-Acetilindol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-acetylindole has been explored through various methods, with notable attempts to synthesize it by the conventional Fischer's method, resulting in the formation of 3-acetylindole instead. This unexpected outcome highlighted the challenges in synthesizing 2-acetylindole directly. Catalytic reduction of 2-diazo-acetoindole has been successfully used to synthesize 2-acetylindole, indicating the need for alternative approaches in its synthesis (Chang-xin Ming, 1966).
Molecular Structure Analysis
Studies on the molecular structure of 2-acetylindole derivatives, such as 1-acetylindole, using spectroscopic (FT-IR, FT-Raman, UV-visible) and quantum chemical methods have provided insights into their geometrical structure, vibrational wavenumbers, and electronic properties. Such studies have shown that 2-acetylindole and its derivatives exhibit nonlinear optical behavior and stability arising from hyper-conjugative interactions and charge delocalization, underlining the compound's complex electronic structure (V. K. Shukla et al., 2014).
Chemical Reactions and Properties
The reactivity of 2-acetylindole has been demonstrated in various chemical reactions, including the synthesis and structural establishment of 2-acetyl-3-bromoindoles via the action of bromine on 2-acetylindole-3-carboxylic acids. These studies reveal the compound's versatility in undergoing chemical transformations that lead to novel structures with potential pharmacological activities (L. M. Zorin & G. Zhungietu, 1984).
Physical Properties Analysis
Investigations into the physical properties of 2-acetylindole derivatives have highlighted their potential in various applications. The synthesis and characterization of these derivatives, including their anti-inflammatory and anti-microbial activities, have been a focal point of research, emphasizing the importance of understanding their physical and chemical behavior (L. Verma & S. Wakode, 2013).
Chemical Properties Analysis
The chemical properties of 2-acetylindole, particularly its reactivity and the potential for various chemical transformations, have been extensively studied. For instance, the cobalt-catalyzed regioselective direct C-4 alkenylation of 3-acetylindole demonstrates the compound's reactivity and the possibility of synthesizing structurally diverse derivatives with specific properties (S. Banjare, Tanmayee Nanda, & P. Ravikumar, 2019).
Aplicaciones Científicas De Investigación
Bloque de construcción en reacciones de cicloadición
El indol, un compuesto aromático estructuralmente versátil, ha surgido como un actor clave en la síntesis de diversos marcos heterocíclicos a través de reacciones de cicloadición . Estas reacciones son completamente atómicamente económicas y se consideran reacciones verdes . Las cicloadiciones basadas en indol se destacan por su utilidad sintética para acceder a una amplia gama de arquitecturas heterocíclicas, incluidos los ciclohepta [b] indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinolina e indolinas, entre otros .
Reacciones multicomponente
Los indoles se utilizan con frecuencia en la síntesis de varios compuestos orgánicos . La última década ha sido testigo de una actividad considerable hacia la síntesis de derivados de indol debido a las posibilidades para el diseño de estructuras policíclicas mediante la incorporación de múltiples andamios heterocíclicos fusionados . Los compuestos basados en indol son muy importantes entre las estructuras heterocíclicas debido a sus actividades biológicas y farmacéuticas .
Síntesis de diversos marcos heterocíclicos
El indol es un actor clave en la síntesis de diversos marcos heterocíclicos a través de reacciones de cicloadición . Estas reacciones son completamente atómicamente económicas y se consideran reacciones verdes . Este proceso proporciona una descripción general completa del papel fundamental que juega el indol en la construcción de compuestos heterocíclicos complejos y biológicamente relevantes .
Construcción de compuestos heterocíclicos complejos y biológicamente relevantes
El indol juega un papel fundamental en la construcción de compuestos heterocíclicos complejos y biológicamente relevantes
Mecanismo De Acción
Target of Action
2-Acetylindole, also known as 1-(1H-Indol-2-yl)ethanone, is a derivative of indole, a ubiquitous and structurally versatile aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them key players in the synthesis of diverse heterocyclic frameworks . Specifically, indole derivatives such as 2-Acetylindole have been reported as ligands and partial agonists of human PXR , a nuclear receptor involved in the regulation of xenobiotic and endobiotic metabolism .
Mode of Action
The mode of action of 2-Acetylindole involves its interaction with its targets, leading to changes in cellular processes. For instance, when 2-Acetylindole acts as a ligand for the human PXR, it can induce the expression of PXR-target genes, including CYP3A4 and MDR1 . These genes play crucial roles in drug metabolism and transport, respectively .
Result of Action
The result of 2-Acetylindole’s action is largely dependent on its interaction with its targets and the subsequent changes in cellular processes. For example, by acting as a ligand for the human PXR and inducing the expression of PXR-target genes, 2-Acetylindole can influence drug metabolism and transport, potentially affecting the efficacy and toxicity of co-administered drugs .
Action Environment
The action, efficacy, and stability of 2-Acetylindole can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota composition could potentially affect the production and action of 2-Acetylindole. Additionally, factors such as pH, temperature, and the presence of other substances can also influence the stability and action of 2-Acetylindole.
Safety and Hazards
Direcciones Futuras
New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .
Propiedades
IUPAC Name |
1-(1H-indol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJMCSBBTMVSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343331 | |
| Record name | 2-Acetylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4264-35-1 | |
| Record name | 2-Acetylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
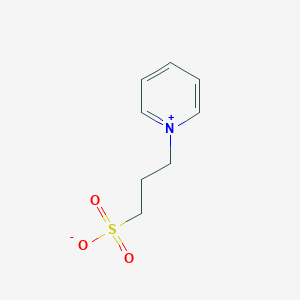
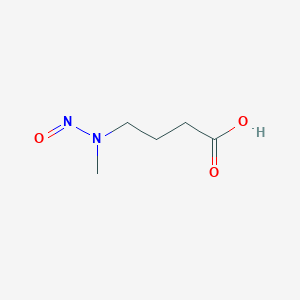
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
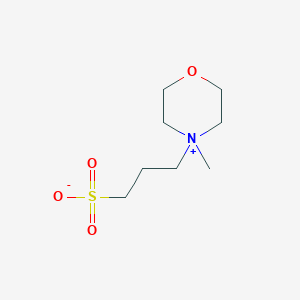
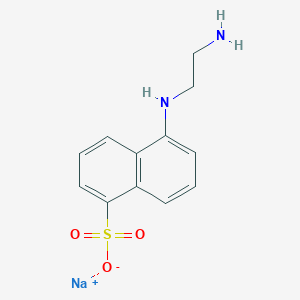
![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)
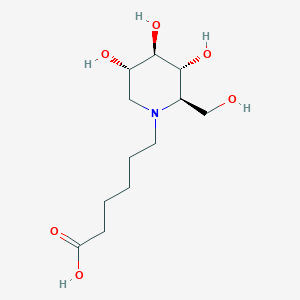

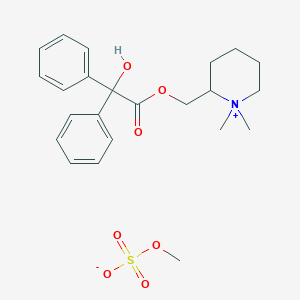


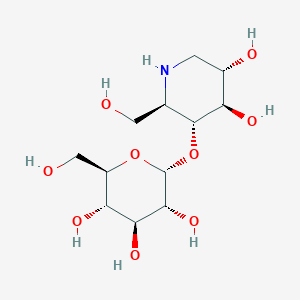
![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)